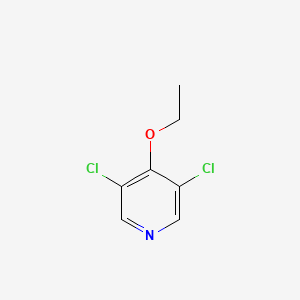

3,5-Dichloro-4-ethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

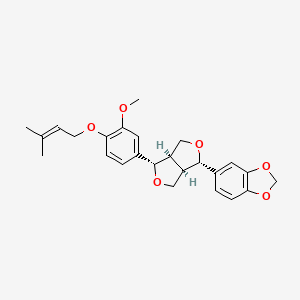

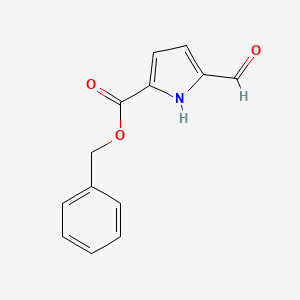

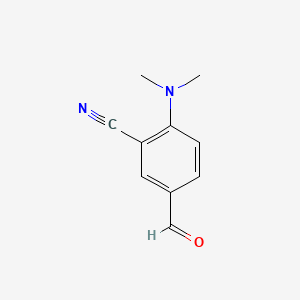

3,5-Dichloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H7Cl2NO . It has a molecular weight of 192.04 .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-ethoxypyridine can be analyzed using tools like ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for a more detailed view.Physical And Chemical Properties Analysis

3,5-Dichloro-4-ethoxypyridine has physical and chemical properties that can be found in databases like ChemicalBook . These properties include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density.Aplicaciones Científicas De Investigación

Synthesis and Reactivity Studies:

- The synthesis of chloro-derivative compounds like 5-chloro-2,4-dihydroxypyridine, which includes derivatives of 3,5-Dichloro-4-ethoxypyridine, has been described. This synthesis also explores the reactivity of these compounds towards various agents like bromine, hydrobromic, and hydrochloric acid (Kolder & Hertog, 2010).

Building Blocks for Gastric-Acid Inhibiting Compounds:

- Research has demonstrated the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for preparing gastric-acid inhibiting compounds. This synthesis involves a series of reactions starting from compounds related to 3,5-Dichloro-4-ethoxypyridine (Mittelbach et al., 1988).

Potential Anticancer Agents:

- Studies on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have shown the use of compounds related to 3,5-Dichloro-4-ethoxypyridine. These synthesized compounds were evaluated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).

Chemical Spectrometry and Tautomerism Studies:

- Research on hydroxypyridines, closely related to 3,5-Dichloro-4-ethoxypyridine, has provided insights into their enolic form in the gas phase. This is significant for understanding the chemical behavior and properties of these compounds in different states (Maquestiau et al., 1975).

Polysubstituted 3-Hydroxypyridines Synthesis:

- A study reported the synthesis of polysubstituted 3-hydroxypyridine scaffolds, relevant in various chemical processes, through hetero-Diels-Alder reactions involving compounds like 5-ethoxyoxazoles, related to 3,5-Dichloro-4-ethoxypyridine (Sabot et al., 2012).

Novel Supramolecular Synthon in Crystal Engineering:

- Research in crystal engineering has identified novel supramolecular synthons using compounds like 4,4′-bipyridine and 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone. These studies help in understanding the crystalline structures involving compounds similar to 3,5-Dichloro-4-ethoxypyridine (Zaman et al., 1999).

Safety And Hazards

The safety data sheet for a similar compound, 3,3’,4’,5-Tetrachlorosalicylanilide, provides information on hazards, including toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle 3,5-Dichloro-4-ethoxypyridine with care, considering these potential hazards.

Direcciones Futuras

The future directions for 3,5-Dichloro-4-ethoxypyridine could involve its use in the synthesis of other compounds. For example, a study discusses the use of 3,5-dichloro-4-pyridinecarbonitrile in the synthesis of copper-containing amine oxidase inhibitors . Another study discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially involve 3,5-Dichloro-4-ethoxypyridine .

Propiedades

IUPAC Name |

3,5-dichloro-4-ethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBYWCPCPVFGDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705478 |

Source

|

| Record name | 3,5-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-ethoxypyridine | |

CAS RN |

1289009-67-1 |

Source

|

| Record name | 3,5-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)